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Compound of Interest

Compound Name: 4-Iodobenzene-1,2-diamine

Cat. No.: B1312451 Get Quote

A detailed crystallographic analysis of 4-Iodobenzene-1,2-diamine and its derivatives remains

an area ripe for investigation, as publicly available single-crystal X-ray diffraction data for this

specific compound and its direct derivatives is scarce. However, by examining the

crystallographic data of the parent compound, benzene-1,2-diamine, and its Schiff base

derivatives, we can establish a baseline for comparison and predict the structural implications

of introducing an iodine substituent.

This guide provides a comparative overview of the X-ray crystallographic data for benzene-1,2-

diamine and a representative Schiff base derivative, N,N'-bis(salicylidene)benzene-1,2-

diamine. This comparison offers valuable insights for researchers, scientists, and drug

development professionals working with substituted phenylenediamines, highlighting the

structural changes that occur upon derivatization.

Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for benzene-1,2-diamine

and its Schiff base derivative. This data allows for a direct comparison of their solid-state

structures.
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Parameter Benzene-1,2-diamine
N,N'-
bis(salicylidene)benzene-
1,2-diamine

Crystal System Orthorhombic Monoclinic

Space Group Pca2₁ P2₁/c

Unit Cell Dimensions
a = 14.156(3) Å, b = 5.869(1)

Å, c = 7.118(1) Å

a = 5.9672(7) Å, b = 16.561(1)

Å, c = 16.337(2) Å

α = 90°, β = 90°, γ = 90° α = 90°, β = 91.41(1)°, γ = 90°

Volume (Å³) 590.9(2) 1614.1(2)

Z (Molecules/Unit Cell) 4 4

Density (calculated) 1.216 g/cm³ Not Reported

Experimental Protocols
The methodologies employed to obtain the crystallographic data are crucial for reproducibility

and for understanding the quality of the structural information.

Synthesis and Crystallization of N,N'-bis(2-
hydroxy)benzylidenebenzene-1,2-di-imine
The Schiff base, N,N'-bis(2-hydroxy)benzylidenebenzene-1,2-di-imine, was synthesized by the

condensation reaction of salicylaldehyde and 1,2-diaminobenzene. The reactants were refluxed

in ethanol for 6 hours, yielding an orange crystalline solid. This solid was then separated by

filtration, washed with ethanol and ethyl ether, and finally dried under vacuum.[1]

X-ray Data Collection and Structure Refinement
For a typical X-ray crystallographic analysis, a suitable single crystal is mounted on a

diffractometer. Data collection is performed using monochromatic X-ray radiation (e.g., Mo Kα

or Cu Kα). The collected diffraction data is then processed to determine the unit cell

parameters and space group. The crystal structure is solved using direct methods or Patterson

methods and subsequently refined by full-matrix least-squares on F². In this process, the
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positions and thermal parameters of the atoms are adjusted to best fit the experimental

diffraction data.

Visualization of Experimental Workflow
The general workflow for an X-ray crystallographic analysis, from synthesis to structure

elucidation, can be visualized as follows:
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Caption: General workflow for X-ray crystallographic analysis.
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Logical Relationship of Derivatization
The formation of a Schiff base derivative from 4-Iodobenzene-1,2-diamine involves the

condensation reaction with an aldehyde, such as salicylaldehyde. This process creates a

larger, more rigid molecule which often facilitates the growth of high-quality single crystals

suitable for X-ray diffraction.
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Caption: Derivatization of 4-Iodobenzene-1,2-diamine.

The structural data from such a derivative would provide invaluable information on the

influence of the iodine atom on the molecular geometry, crystal packing, and intermolecular

interactions, such as halogen bonding. Further research to obtain and analyze the crystal

structure of 4-Iodobenzene-1,2-diamine and its derivatives is highly encouraged to expand the

structural database and aid in the rational design of novel functional materials and

pharmaceutical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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